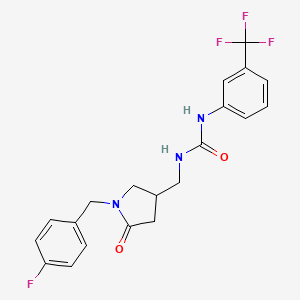

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H19F4N3O2 and its molecular weight is 409.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrrolidinone ring

- Urea functional group

- Aromatic substituents (4-fluorobenzyl and trifluoromethyl phenyl)

These structural elements are believed to enhance the compound's lipophilicity and influence its interactions with biological targets, which may lead to therapeutic applications in various diseases, including insomnia and depression.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:

- Formation of the Pyrrolidinone Ring : Cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.

- Introduction of the Fluorobenzyl Group : Achieved via nucleophilic aromatic substitution.

- Formation of the Urea Moiety : Reaction of the pyrrolidinone intermediate with an isocyanate or carbodiimide.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor or modulator of specific biological pathways. Below are key findings from various studies:

Enzyme Inhibition

- IDO1 Inhibition : A study on phenyl urea derivatives indicated that structural modifications could enhance IDO1 inhibitory activity. The presence of specific substituents on the phenyl ring was crucial for binding affinity, suggesting that similar mechanisms may be applicable to our compound due to its structural similarities .

- Mechanism of Action : The compound likely interacts with specific enzymes or receptors, modulating their activity and triggering downstream biological effects. For example, it may inhibit certain enzymes by forming stable complexes with their active sites.

Case Studies

- Pharmacokinetic Studies : In vivo studies have demonstrated that related compounds exhibit moderate clearance rates and extensive tissue distribution, indicating potential for therapeutic use. For instance, a derivative showed an oral bioavailability of 87.4%, which supports further evaluation for efficacy in vivo .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several notable applications across different scientific fields:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development in treating conditions such as insomnia and depression. Its structural features suggest interactions with various receptors and enzymes, which could lead to therapeutic effects.

- Antineoplastic Activity : Preliminary studies suggest potential antitumor properties, warranting further exploration in cancer research.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity. This could be beneficial in developing treatments aimed at diseases caused by enzyme dysregulation.

- Receptor Modulation : It potentially interacts with various receptors, leading to therapeutic effects in conditions such as insomnia and depression.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorobenzyl and trifluoromethyl groups.

Synthetic Routes

Common reagents used in these reactions include:

- Oxidizing Agents : Potassium permanganate

- Reducing Agents : Sodium borohydride

- Various acids and bases to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, optimization techniques such as continuous flow reactors and high-throughput screening are utilized to improve yield and purity.

Eigenschaften

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F4N3O2/c21-16-6-4-13(5-7-16)11-27-12-14(8-18(27)28)10-25-19(29)26-17-3-1-2-15(9-17)20(22,23)24/h1-7,9,14H,8,10-12H2,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUAQMIGHQHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.